molecular formula C12H11N3O2 B166717 5-Cyano-DL-tryptophan CAS No. 139393-02-5

5-Cyano-DL-tryptophan

Cat. No. B166717
CAS RN: 139393-02-5
M. Wt: 229.23 g/mol
InChI Key: RWUVZHFIVNNDBO-UHFFFAOYSA-N
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Description

5-Cyano-DL-tryptophan is a tryptophan analogue used in the preparation of other tryptophan analogues .


Synthesis Analysis

The synthesis of this compound has been studied in the context of its use as a dual infrared and fluorescence spectroscopic label to assess structural dynamics in proteins . The position of the nitrile substitution and the solvent environment influence the spectroscopic properties .


Molecular Structure Analysis

The molecular formula of this compound is C12H11N3O2 . The position of the nitrile substitution and the solvent environment influences its spectroscopic properties .


Chemical Reactions Analysis

The steady state and time-resolved fluorescence and infrared (IR) properties of 5-cyanotryptophan (CNTrp) have been investigated and compared . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.24 . It appears as an off-white solid . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .

Scientific Research Applications

Tryptophan Metabolism and Immune Activation

Research indicates that tryptophan, an essential amino acid, is involved in several biosynthetic pathways, including the generation of serotonin and the formation of kynurenine derivatives and nicotinamide adenine dinucleotides. Tryptophan depletion, particularly through the enzyme indoleamine 2,3-dioxygenase (IDO), plays a role in the cytostatic and antiproliferative activity mediated by interferon-gamma in cells. This depletion is observed in various diseases involving immune activation. Monitoring tryptophan metabolism can thus provide insights into immunodeficiency, anemia, and mood disorders associated with chronic diseases (Schröcksnadel et al., 2006).

Fluorescence Properties in Biophysical Research

Cyano-tryptophan, an unnatural fluorescent amino acid, is used in biophysical research due to its unique photophysical properties. Its fluorescence emission in the visible region is employed to study the underlying bond-specific noncovalent interactions and hydrogen bonding characteristics in biomolecules. This makes it a valuable tool for understanding the electrostatic forces and hydration status in proteins and peptides (Haldar et al., 2022).

Role in Central Metabolic Pathways

Modifications in the central metabolic pathways, particularly in enhancing tryptophan synthesis, are explored in scientific studies. For instance, efforts to increase the supply of tryptophan precursor phosphoenolpyruvate (PEP) have led to significant advancements in tryptophan production in organisms like Escherichia coli. These studies contribute to the broader understanding of amino acid synthesis and regulation in metabolic engineering (Du et al., 2019).

Neurotransmitter Synthesis and Neuropsychiatric Aspects

Tryptophan is crucial for the generation of neurotransmitters like serotonin. The conversion of tryptophan, especially under the influence of interferon-gamma, can be linked to various neuropsychiatric disorders. This conversion impacts the availability of serotonin and the accumulation of neuroactive kynurenine metabolites, which might contribute to neurological and psychiatric disorders. Understanding these pathways offers insights into mood disorders and psychological status in chronic diseases (Wirleitner et al., 2003).

Application in Protein Structure Analysis

5-Cyano-tryptophan is used in protein structure analysis, particularly in two-dimensional infrared spectroscopic studies. This application is based on the unique spectral signature of the cyano group in tryptophan, which aids in elucidating protein structures and dynamics. Such studies are important for understanding protein folding, interactions, and function (Chalyavi et al., 2018).

Mechanism of Action

Target of Action

5-Cyano-DL-tryptophan (5-CNTrp) is primarily used as a spectroscopic label to study the structural dynamics of proteins . The compound’s primary targets are proteins, where it can provide local structural information .

Mode of Action

5-CNTrp interacts with its protein targets through its nitrile group. The position of the nitrile substitution and the solvent environment influence the spectroscopic properties of the compound . The nitrile absorption in the infrared (IR) region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .

Biochemical Pathways

5-CNTrp is involved in the study of protein dynamics. It is used as a fluorescent probe to study the structural dynamics of proteins in complex media . The compound’s fluorescence and IR properties are modulated differently by their surroundings, providing complementary structural information .

Result of Action

The action of 5-CNTrp results in the generation of fluorescence and IR signals that provide insights into the structural dynamics of proteins . These signals can be used to study protein folding, structure, and function .

Action Environment

The action of 5-CNTrp is influenced by the solvent environment. The compound’s spectroscopic properties, including its fluorescence and IR signals, are modulated by the environment . This allows 5-CNTrp to provide detailed information about the local environment of the protein target, including changes in electrostatics and HB interactions .

Safety and Hazards

In case of contact with skin or eyes, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and seek medical attention immediately .

Future Directions

The benefits of CNTrps are that they absorb and emit separately from the naturally occurring Trp and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings . Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information .

properties

IUPAC Name

2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUVZHFIVNNDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647373
Record name 5-Cyanotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139393-02-5
Record name 5-Cyanotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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